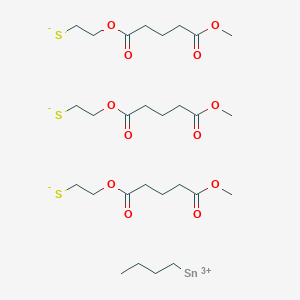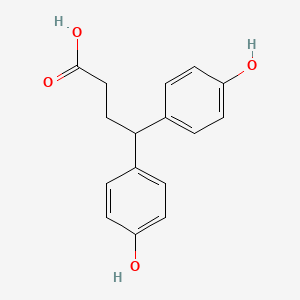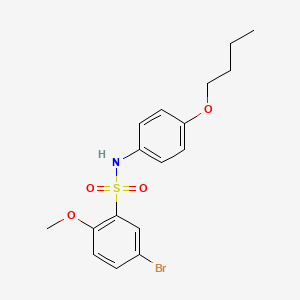![molecular formula C7H4ClN3O2 B12275804 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12275804.png)
4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C7H4ClN3O2 It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a bicyclic structure that contains both pyrrole and triazine rings
Preparation Methods
The synthesis of 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with chlorinating agents to introduce the chlorine atom at the desired position. Another approach is the formation of the triazine ring through cyclization reactions involving hydrazine derivatives and nitriles . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing the signaling pathways associated with the receptor .
Comparison with Similar Compounds
4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
Other heterocyclic compounds: Compounds like pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid and pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid have similar structures but differ in the position of the carboxylic acid group.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-1-4(7(12)13)2-11(5)10-3-9-6/h1-3H,(H,12,13) |
InChI Key |
KCOFGDYUAACFJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12275723.png)
![6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12275730.png)
![4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12275731.png)


![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B12275754.png)

![(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine](/img/structure/B12275771.png)

![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)


